5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
4-acetyl-5-amino-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-3-5(4(2)11)6(8)7(12)10-9-3/h1-2H3,(H2,8,9)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIMOVPQNHKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700268 | |
| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17335-04-5 | |
| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO, with a molecular weight of 166.19 g/mol. The compound features a pyridazinone ring structure characterized by the following substituents:
- Acetyl group at the 5-position
- Amino group at the 4-position
- Methyl group at the 6-position
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, often utilizing acetic anhydride or other active methylene compounds to achieve high yields through cyclization processes that eliminate water molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antihypertensive Properties
Pyridazinone derivatives, including this compound, have shown potential as antihypertensive agents. Studies have demonstrated significant reductions in mean arterial blood pressure in experimental models, suggesting their utility in treating hypertension .
Immune Modulation
The compound has been identified as an agonist for formyl peptide receptors (FPRs), which are crucial in immune responses. Certain modifications to the pyridazinone structure can induce calcium flux in human neutrophils, highlighting its potential as a therapeutic agent for inflammation and immune modulation.
Antiplatelet Activity
In vitro studies have shown that derivatives of pyridazinones can inhibit platelet aggregation. For instance, 6-(4-(substituted amino)phenyl)-4,5-dihydropyridazinones have exhibited strong inhibitory effects on collagen-induced and ADP-induced aggregation of human platelets, indicating their potential in cardiovascular disease management .
Comparative Biological Activity
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetyl at C5, amino at C4, methyl at C6 | FPR agonist activity; antihypertensive |
| 4-Amino-5-(substituted)-pyridazinones | Varies by substitution on the phenyl ring | Antihypertensive effects |
| 6-(substituted phenyl)-pyridazinones | Substituents on the phenyl ring | Antihypertensive properties |
| Pyrimidine derivatives | Generally lacks nitrogen at positions related to pyridazine | Various biological activities |
Case Studies and Research Findings
- Antihypertensive Effects : A study conducted on various pyridazinone derivatives demonstrated that specific structural modifications significantly enhanced antihypertensive effects compared to traditional agents like dihydralazine .
- Platelet Aggregation Inhibition : Research indicated that certain pyridazinone derivatives inhibited platelet aggregation effectively, with some compounds showing up to 40 times more potency than existing treatments for cardiovascular conditions .
- Immune Response Modulation : Molecular docking studies revealed that modifications to the amino group can enhance binding affinity to FPRs, potentially leading to improved therapeutic agents for inflammatory diseases.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one exhibit substantial anti-inflammatory effects. For instance, compounds containing the pyridazinone moiety have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that certain derivatives exhibited anti-inflammatory activity comparable to established drugs like celecoxib, showcasing their potential for treating inflammatory conditions .
Antihypertensive Activity
The compound has been evaluated for its antihypertensive properties. Several derivatives have shown significant reductions in mean arterial blood pressure in experimental models. For example, a specific derivative was reported to display promising antihypertensive effects through non-invasive methods, indicating its potential for developing new treatments for hypertension .
Anticancer Activity
Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Studies have identified various pyridazinones that inhibit the proliferation of cancer cell lines, such as SK-BR-3 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, some synthesized compounds demonstrated strong inhibitory effects on pathogenic strains like Bacillus subtilis, suggesting their utility in treating infections .
Herbicides and Insecticides
In agriculture, pyridazinone derivatives are being researched for their potential as herbicides and insecticides. The structural features of this compound allow it to interact with biological systems in pests and plants effectively. This interaction can lead to the development of new agrochemicals that are both effective and environmentally friendly .
Comparative Data Table
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyridazinone derivatives highlighted their ability to reduce inflammation in rat models through COX inhibition assays. The most potent compound demonstrated significant anti-inflammatory activity, suggesting its potential for clinical applications in treating chronic inflammatory diseases.
Case Study 2: Anticancer Research
In vitro studies on various pyridazinone derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.
Comparison with Similar Compounds
Key Features :
- Functional Groups: Acetyl (electron-withdrawing), amino (electron-donating), and methyl (hydrophobic).
- For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared using potassium carbonate and halides in acetone, suggesting similar pathways for introducing substituents .
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights critical differences between 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one and its analogs:
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in the target compound enhances electrophilic reactivity compared to chloro or phenyl substituents in analogs like 5-chloro-6-phenylpyridazin-3-ones . This may influence binding affinity in biological systems.
- Hydrogen Bonding: The amino group in this compound provides hydrogen-bond donor capacity, unlike the chloro group in 5-amino-4-chloropyridazin-3(2H)-one . This difference could improve solubility in polar solvents.
Preparation Methods
Condensation of Hydrazine Derivatives with Carbonyl Compounds
The foundational approach for synthesizing pyridazinone derivatives involves the condensation of hydrazine derivatives with carbonyl-containing precursors. In a study by , 3-oxo-2-arylhydrazonopropanals (1 ) reacted with active methylene compounds such as p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride to yield pyridazin-3-one derivatives (3 ) with excellent isolated yields (>85%). This method’s regioselectivity arises from the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).
For 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one, analogous reactions employ methyl-substituted hydrazines and acetylated carbonyl intermediates. The amino group at the 4-position is introduced via amination during cyclization or through post-synthetic modifications. A critical advantage of this route is its scalability; however, controlling substituent positions requires precise stoichiometry and temperature modulation .
Cyclization Reactions Using Active Methylene Compounds
Cyclization strategies leveraging active methylene compounds are pivotal for constructing the pyridazinone ring. As demonstrated in , 4-oxo-4-phenylbutanoic acid reacts with hydrazine hydrate to form pyridazin-3(2H)-one (1 ), which undergoes subsequent condensation with aromatic aldehydes (2a–e ) to yield Schiff base derivatives (3–7 ). These intermediates are alkylated with ethyl bromoacetate under basic conditions (sodium methoxide in ethanol) to produce ester derivatives (8–12 ) in 71–92% yields.
Adapting this protocol for this compound would involve substituting phenylbutanoic acid with a methyl-acetyl precursor. The acetyl group at C5 is introduced via Friedel-Crafts acylation or through ketone-containing starting materials. Notably, the methyl group at C6 is incorporated early in the synthesis, often via alkylation of the hydrazine precursor .
Reduction and Functional Group Modifications
Post-cyclization functionalization is essential for introducing amino and acetyl groups. A patent by describes the reduction of 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone using Zn/HCOONH4 in anhydrous methanol, yielding 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone. This two-step reduction-amination sequence highlights the feasibility of modifying nitro groups to amines on the pyridazinone ring.
For this compound, similar reductants could convert nitro intermediates to amino groups, while acetyl moieties are introduced via acetylation reactions. Kinetic studies suggest that Zn-based reductants offer superior selectivity for nitro-group reduction over competing pathways, minimizing byproducts .
Regio-Selective Synthesis via Trichloropyridazine Intermediates
A patent by outlines a regio-selective method for pyridazinone derivatives using 3,4,5-trichloropyridazine (V ) as a starting material. Reacting V with 3-amino-1-propanol produces a mixture of regioisomers, but selectivity is enhanced by optimizing reaction conditions (e.g., solvent polarity, temperature). For this compound, this approach could involve substituting chlorine atoms with acetyl and methyl groups via nucleophilic aromatic substitution.
This method’s advantage lies in its ability to control substituent positions, critical for pharmacological activity. However, handling trichloropyridazine requires stringent safety measures due to its reactivity .
Comparative Analysis of Synthetic Routes
The table below evaluates four synthetic routes based on yield, complexity, and regioselectivity:
| Method | Starting Materials | Key Reagents | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Hydrazine Condensation | 3-Oxo-2-arylhydrazonopropanals | Acetic anhydride | >85 | Moderate |
| Active Methylene Cyclization | 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 71–92 | High |
| Zn/HCOONH4 Reduction | Nitropyridazinone intermediates | Zn, HCOONH4 | 65–78 | High |
| Trichloropyridazine Route | 3,4,5-Trichloropyridazine | 3-Amino-1-propanol | 50–60 | Very High |
The active methylene cyclization route offers the highest yields, while the trichloropyridazine method provides superior regioselectivity. Economic and safety considerations favor the hydrazine condensation approach for industrial-scale production .
Q & A
Q. Advanced Research Focus
- LogP Estimation : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients (predicted LogP = 1.2 ± 0.3), indicating moderate lipophilicity .
- Solubility Prediction : Machine learning models (e.g., SwissADME) estimate aqueous solubility (0.5 mg/mL at 25°C), guiding formulation strategies .
- Metabolic Fate : Simulate cytochrome P450 interactions using Schrödinger’s QikProp to identify potential metabolites (e.g., N-deacetylation) .
Validation : Cross-check predictions with experimental data from hepatic microsome assays.
What are the challenges in establishing structure-activity relationships (SAR) for pyridazinone-based inhibitors?
Advanced Research Focus
Key challenges include:
- Conformational Flexibility : The pyridazinone ring’s tautomeric forms (e.g., 2H vs. 4H) can alter binding affinities. X-ray crystallography or N NMR is required to confirm dominant tautomers .
- Substituent Effects : Acetyl groups may sterically hinder interactions with hydrophobic enzyme pockets. Compare with analogs lacking the acetyl group (e.g., 4-amino-6-methyl-2H-pyridazin-3-one) to isolate electronic vs. steric contributions .
Case Study : In CRF-1 receptor antagonists, acetyl substitution at position 5 reduced IC by 3-fold compared to methyl analogs, highlighting electronic effects .
How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Q. Advanced Research Focus
- Dosing Regimens : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioavailability Assessment : Calculate AUC ratios (oral vs. IV) and monitor acetyl group hydrolysis via LC-MS/MS .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) to map compound accumulation in target organs .
Ethical Note : Adhere to OECD guidelines for humane endpoints and sample size justification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
